3-Fluoro-3-methyl-piperidin-4-ol
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Overview
Description
3-Fluoro-3-methyl-piperidin-4-ol is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-methyl-piperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and specialized catalysts to ensure efficient fluorination and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-Fluoro-3-methyl-piperidin-4-one.
Reduction: Formation of 3-Methyl-piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3-methyl-piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to its target, often through hydrogen bonding or electrostatic interactions. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(trifluoromethyl)piperidin-4-ol: Another fluorinated piperidine derivative with similar properties.
3-Fluoro-4-methyl-piperidin-4-ol: A closely related compound with a different substitution pattern on the piperidine ring.
Uniqueness
3-Fluoro-3-methyl-piperidin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both a fluorine atom and a hydroxyl group on the piperidine ring can lead to unique interactions with biological targets and distinct chemical properties .
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3 |
InChI Key |
LAHZTLAEFVDQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1O)F |
Origin of Product |
United States |
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